O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate
Overview
Description
O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate is a useful research compound. Its molecular formula is C9H10ClNOS2 and its molecular weight is 247.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinetics and Mechanism in Reactions with Pyridines :
- In a study examining the kinetics and mechanism of reactions of dithiocarbonates with pyridines, researchers found that these reactions followed a pseudo-first-order rate under amine excess. The reactions were spectrophotometrically monitored, revealing insights into the stepwise mechanism with changes in the rate-determining step based on the basicity of the pyridines (Castro, Gazitúa, & Santos, 2009).
Structure-Reactivity Correlation in Aminolysis :
- Research on the kinetics of pyrrolidine reactions with O-ethyl S-aryl dithiocarbonates indicated a mechanism through a tetrahedral intermediate. The study provided valuable insights into the structure-reactivity relationship in these reactions (Castro, Cabrera, & Santos, 1997).
Applications in Extraction of Precious Metals :
- A study explored the use of O,O′-bis[2-(ethylthio)ethyl]dithiocarbonates for solvent extraction studies of precious metal ions. This research highlighted the potential of dithiocarbonates in efficient extraction processes, particularly for silver ions from perchlorate media (Mendoza & Kamata, 1996).
Polymerization and Synthetic Applications :
- Investigations into the radical solution for the alkylation of base-sensitive compounds like dichloroacetone showed that dithiocarbonates can be used in the synthesis of Z-alkenoates and E,E-dienoates. This demonstrates their applicability in complex organic syntheses (Anthore, Li, White, & Zard, 2015).
Conversion of Amines to Isothiocyanates :
- Research into converting amines to thiocarbonate esters and thiocyanates using di-2-pyridyl thionocarbonate highlights another application of dithiocarbonates in organic synthesis. This process offers a route for synthesizing isothiocyanates at room temperature (Kim & Yi, 1985).
Properties
IUPAC Name |
O-ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEYKDZIZXJDMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC1=CC(=NC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.